molecular formula C13H10F3NO B8156365 2-(3-(Trifluoromethyl)phenyl)pyridine-3-methanol

2-(3-(Trifluoromethyl)phenyl)pyridine-3-methanol

Cat. No.: B8156365
M. Wt: 253.22 g/mol
InChI Key: LPFLCCSTAFJNLT-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)phenyl)pyridine-3-methanol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable pyridine derivative under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)phenyl)pyridine-3-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under specific conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 2-(3-(Trifluoromethyl)phenyl)pyridine-3-carboxylic acid, while reduction can produce 2-(3-(Trifluoromethyl)phenyl)pyridine-3-methane .

Scientific Research Applications

2-(3-(Trifluoromethyl)phenyl)pyridine-3-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)pyridine-3-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The pyridine ring can also participate in various interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Trifluoromethyl)phenyl)pyridine-3-carboxylic acid
  • 2-(3-(Trifluoromethyl)phenyl)pyridine-3-methane
  • 3-(Trifluoromethyl)phenylpyridine

Uniqueness

2-(3-(Trifluoromethyl)phenyl)pyridine-3-methanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

[2-[3-(trifluoromethyl)phenyl]pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-5-1-3-9(7-11)12-10(8-18)4-2-6-17-12/h1-7,18H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFLCCSTAFJNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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